molecular formula C16H16Cl2N2O2 B4585132 [4-(3,4-DICHLOROPHENYL)PIPERAZINO](5-METHYL-2-FURYL)METHANONE

[4-(3,4-DICHLOROPHENYL)PIPERAZINO](5-METHYL-2-FURYL)METHANONE

Cat. No.: B4585132
M. Wt: 339.2 g/mol
InChI Key: XARCZTBKRUIUIV-UHFFFAOYSA-N
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Description

4-(3,4-DICHLOROPHENYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a dichlorophenyl group and a furylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-DICHLOROPHENYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the dichlorophenyl and furylmethanone groups. Common reagents used in these reactions include dichlorobenzene, piperazine, and furylmethanone derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-DICHLOROPHENYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

4-(3,4-DICHLOROPHENYL)PIPERAZINOMETHANONE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3,4-DICHLOROPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline derivatives: These compounds share the dichlorophenyl group and have similar chemical properties.

    Piperazine derivatives: These compounds feature the piperazine ring and are used in various pharmaceutical applications.

Uniqueness

4-(3,4-DICHLOROPHENYL)PIPERAZINOMETHANONE is unique due to the combination of its structural features, which confer specific chemical and biological properties. Its distinct combination of the dichlorophenyl, piperazine, and furylmethanone groups makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

[4-(3,4-dichlorophenyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2/c1-11-2-5-15(22-11)16(21)20-8-6-19(7-9-20)12-3-4-13(17)14(18)10-12/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARCZTBKRUIUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(3,4-DICHLOROPHENYL)PIPERAZINO](5-METHYL-2-FURYL)METHANONE
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[4-(3,4-DICHLOROPHENYL)PIPERAZINO](5-METHYL-2-FURYL)METHANONE
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[4-(3,4-DICHLOROPHENYL)PIPERAZINO](5-METHYL-2-FURYL)METHANONE
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[4-(3,4-DICHLOROPHENYL)PIPERAZINO](5-METHYL-2-FURYL)METHANONE
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[4-(3,4-DICHLOROPHENYL)PIPERAZINO](5-METHYL-2-FURYL)METHANONE
Reactant of Route 6
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[4-(3,4-DICHLOROPHENYL)PIPERAZINO](5-METHYL-2-FURYL)METHANONE

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